REACTION_SMILES
|
[C:23]([O:24][CH2:25][CH3:26])(=[O:27])[CH3:28].[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([F:17])[c:6]([C:15]#[N:16])[c:7]([C:8]#[N:9])[cH:10][c:11]1[O:12][CH2:13][CH3:14].[CH2:20]([OH:21])[CH3:22].[CH3:18][OH:19].[Pt:29]=[O:30]>>[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([F:17])[c:6]2[c:7]([cH:10][c:11]1[O:12][CH2:13][CH3:14])[CH2:8][N:9]=[C:15]2[NH2:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOc1cc(C#N)c(C#N)c(F)c1OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Pt]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1cc2c(c(F)c1OCC)C(N)=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |